molecular formula C14H16O10 B3026767 4-O-Galloylquinic acid CAS No. 110170-37-1

4-O-Galloylquinic acid

Cat. No.: B3026767
CAS No.: 110170-37-1
M. Wt: 344.27 g/mol
InChI Key: OGYBSNRRBNHPNK-LPSXRXAPSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-O-Galloylquinic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit M-MLV and HIV-1 reverse transcriptases . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit HIV growth in cells . It also appears to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on the survival time of Ehrlich ascites carcinoma (EAC)-bearing mice

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert chemopreventive effects in EAC mice by increasing mean survival time, decreasing tumor volume, inhibiting ascites tumor cell count, and preventing multi-organ histopathological alterations

Metabolic Pathways

It is known that this compound is a quinic acid gallate, suggesting that it may be involved in the gallate metabolism pathway

Transport and Distribution

It is known that this compound can be dissolved in water and many organic solvents , suggesting that it may be transported and distributed via these mediums.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-O-Galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from plant sources. The leaves of Byrsonima fagifolia, for example, are rich in galloylquinic acid derivatives. The extraction process involves the use of hydromethanolic solvents followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-O-Galloylquinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are compounds with potential biological activities.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.

    Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other galloylquinic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Esterification: Catalysts like DCC and DMAP in organic solvents are commonly used.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Hydrolysis: Quinic acid and gallic acid.

    Esterification: Various galloylquinic acid derivatives.

Properties

IUPAC Name

(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBSNRRBNHPNK-LPSXRXAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of 4-O-Galloylquinic acid reported in these studies?

A1: this compound has demonstrated anti-inflammatory effects by acting as an inhibitor of nuclear factor-κappa B (NF-κB). [, , ] This mechanism is highlighted in studies investigating the effects of Rosae Rugosae Flos (RRF) extract on acute lung infection. []

Q2: Has this compound been isolated from any plant sources?

A2: Yes, this compound has been identified and isolated from several plant species. The provided research highlights its presence in Rosae Rugosae Flos, [] Alchornea trewioides leaves, [] and Geranium macrorrhizum. []

Q3: Besides anti-inflammatory activity, does this compound exhibit other potentially beneficial properties?

A3: Research suggests that this compound, alongside other quinic acid derivatives, possesses antioxidant activity. [] This was determined through Oxygen Radical Absorbance Capacity (ORAC) assays.

Q4: How does the structure of this compound contribute to its biological activities?

A4: While the provided research doesn't delve into specific structure-activity relationships for this compound, it's known that the presence and position of the galloyl group on the quinic acid core are crucial for its interaction with biological targets and subsequent activities. Further studies focusing on modifications of the galloyl and quinic acid moieties would be needed to elucidate specific structure-activity relationships.

Q5: What analytical techniques are commonly used to identify and quantify this compound?

A5: The research primarily uses Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time of Flight Mass Spectrometry (UPLC-Q/TOF MS) to identify and characterize this compound within complex plant extracts. [, ] This technique allows for separation and detection based on both chromatographic properties and mass-to-charge ratios, enabling precise identification.

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